molecular formula C8H9Br B049273 4-Methylbenzyl bromide CAS No. 104-81-4

4-Methylbenzyl bromide

Cat. No. B049273
CAS RN: 104-81-4
M. Wt: 185.06 g/mol
InChI Key: WZRKSPFYXUXINF-UHFFFAOYSA-N
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Patent
US06013832

Procedure details

Toluene (18 g) was added to a mixture of acetic acid (25 ml) and hydrobromic acid (95 ml), followed by trioxane (6.6 g) and benzyltriethylammonium bromide (2.0 g). The mixture was then heated to 70° C. and stirred well at the same temperature for 20 hours. After cooling to room temperature, the mixture was extracted with dichloromethane and then concentrated to give oil residue. The oil residue was distilled under vacuum to give the target product, 4-bromomethyltoluene (30.0 g). Result of measurement by NMR(CDCl3, ppm) was 2.4(3H, s), 4.5(2H, s), 7.3(4H, dd).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=CC=[CH:3][CH:2]=1.[BrH:8].O1[CH2:14][CH2:13][CH2:12]OO1>[Br-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(O)(=O)C>[Br:8][CH2:12][C:13]1[CH:14]=[CH:6][C:1]([CH3:7])=[CH:2][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
95 mL
Type
reactant
Smiles
Br
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
6.6 g
Type
reactant
Smiles
O1OOCCC1
Step Three
Name
Quantity
2 g
Type
catalyst
Smiles
[Br-].C(C1=CC=CC=C1)[N+](CC)(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred well at the same temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give oil residue
DISTILLATION
Type
DISTILLATION
Details
The oil residue was distilled under vacuum

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrCC1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 30 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.